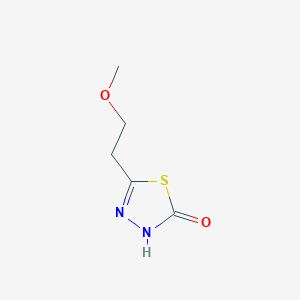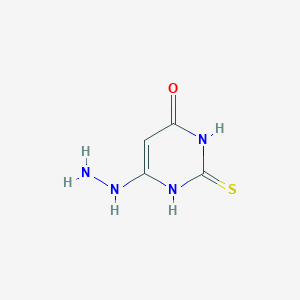![molecular formula C8H5Cl2N3O2 B13122649 Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 3 and 7, and a methyl ester group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphoryl chloride (POCl3) and N,N-dimethylaniline under reflux conditions . The reaction mixture is then poured into ice water, and the product is extracted using ethyl acetate, followed by drying over anhydrous sodium sulfate and evaporation of the solvent to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 7 are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include derivatives with various functional groups replacing the chlorine atoms. The specific products depend on the nucleophiles used in the reactions.
Applications De Recherche Scientifique
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Materials Science: It is used in the development of fluorescent molecules for studying intracellular processes and chemosensors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Mécanisme D'action
The mechanism of action of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group at position 5
Propriétés
Formule moléculaire |
C8H5Cl2N3O2 |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3 |
Clé InChI |
FUOHUIBPRYYXMT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)

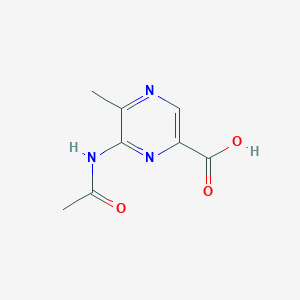
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
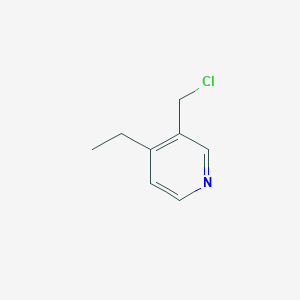
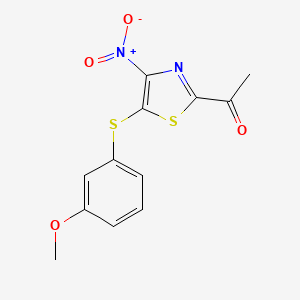
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
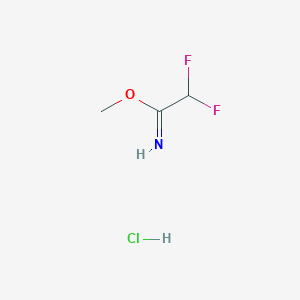
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
